REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 13.7% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 8.3% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 13.7% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 8.3% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 13.7% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 8.3% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 13.7% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 8.3% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |